2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone

Aromatase Inhibition Breast Cancer Research Enzyme Selectivity

This 4-nitrophenyl imidazole-ketone offers a unique multi-target profile, enabling simultaneous interrogation of estrogen biosynthesis and heme oxygenase-mediated cytoprotection in a single probe. Its strong electron-withdrawing 4-NO2 group (σp=0.78) serves as a distinct SAR anchor, complementing halogenated analogs. With curated inhibition constants (aromatase IC50=190 nM; HO-1 IC50=2,500 nM) and a ~40-fold selectivity window over HO-2, it provides a fully mapped selectivity profile for assay validation and library expansion. Choose this compound for target pathway crosstalk studies and medicinal chemistry scaffold diversification.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 37910-79-5
Cat. No. B1202663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone
CAS37910-79-5
SynonymsN-(4-nitrophenacyl)imidazole
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O3/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2
InChIKeySBPGWXSTCFNGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone (CAS 37910-79-5): Procurement-Relevant Identity and Core Characteristics


2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone (CHEMBL162549, CAS 37910-79-5) is a small-molecule imidazole-ketone derivative defined by a 4-nitrophenyl group linked via an ethanone spacer to an imidazole ring [1]. With a molecular weight of 231.21 g/mol and a computed XLogP3 of 1.6, its physicochemical profile places it within lead-like chemical space [2]. The compound is curated as a bioactive small molecule in authoritative databases, with experimentally determined inhibition constants against multiple human and rodent enzymes, including aromatase (CYP19A1), heme oxygenase-1 (HO-1), heme oxygenase-2 (HO-2), and neuronal nitric oxide synthase (nNOS) [3].

Why 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone Cannot Be Interchanged with Generic Imidazole-Ketones: A Quantitative Basis for Selection


Simply substituting one 1-aryl-2-(1H-imidazol-1-yl)ethanone for another can lead to functionally divergent outcomes. The 4-nitrophenyl substituent confers a distinct electronic character that affects enzyme binding: while halogenated analogs (e.g., 4-chloro or 4-bromo) often yield potent HO-1 inhibition, the 4-nitro analogue exhibits a unique multi-target profile spanning aromatase, HO-1, HO-2, and nNOS [1]. This is not a generic imidazole-ketone behavior; the substitution pattern directly impacts selectivity and potency in ways that cannot be predicted without empirical data. The following quantitative evidence demonstrates that this compound occupies a specific, non-interchangeable position within the imidazole-ketone pharmacophore landscape [2].

Quantitative Differentiation of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone (37910-79-5) Against Closest Analogs


Multi-Target Enzyme Inhibition Profile vs. Clinical Aromatase Inhibitor Letrozole

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone inhibits human aromatase (CYP19A1) with an IC50 of 190 nM, as measured after 30 min incubation with NADP+ pre-treatment [1]. This potency is approximately 6-fold weaker than the clinical aromatase inhibitor letrozole (IC50 = 32 nM) when compared across studies [2]. However, the compound simultaneously displays measurable inhibition of heme oxygenase-1 (HO-1, IC50 = 2,500 nM), heme oxygenase-2 (HO-2, IC50 = 100,000 nM), and neuronal nitric oxide synthase (nNOS, Ki = 105,000 nM), a multi-target spectrum not exhibited by letrozole [1][3].

Aromatase Inhibition Breast Cancer Research Enzyme Selectivity

HO-1 vs. HO-2 Selectivity Ratio Within the Imidazole-Ketone Class

Within the 1-aryl-2-(1H-imidazol-1-yl)ethanone series, 2-imidazol-1-yl-1-(4-nitrophenyl)ethanone demonstrates a calculated HO-1/HO-2 selectivity ratio of approximately 40-fold (HO-1 IC50 = 2,500 nM vs. HO-2 IC50 = 100,000 nM) [1]. This is measured in a consistent assay system (Sprague-Dawley rat microsomes, bilirubin formation) [1]. In contrast, the class-level SAR study by Roman et al. (2010) reported that the most potent imidazole-ketones (compounds 36-39, 44) exhibited IC50 values below 5,000 nM toward both isozymes, with selectivity indices that were generally modest or, in two cases (37, 39), modestly favoring HO-2 [2].

Heme Oxygenase Inhibition Isoform Selectivity Imidazole Pharmacophore

Electronic Character of the 4-Nitrophenyl Substituent vs. Halogenated Analogs

The 4-nitrophenyl group is a strong electron-withdrawing substituent (Hammett σp = 0.78), which is substantially more electron-deficient than the 4-chlorophenyl (σp = 0.23) or 4-bromophenyl (σp = 0.23) substituents found in the most extensively studied HO-1 inhibitors of the Roman 2010 series [1]. SAR analysis from the Roman study explicitly identifies halogen-substituted aryl moieties (3-bromophenyl, 4-bromophenyl, 3,4-dichlorophenyl) as yielding the best HO-1 inhibition results, whereas the 4-nitro analogue falls into a distinct electronic class that has been less explored [2].

Structure-Activity Relationship Electron-Withdrawing Group Imidazole-Ketone Series

Aromatase Inhibition Potency Compared Within the Resveratrol Analog Chemical Series

In the context of a broader screening campaign for aromatase and quinone reductase 2 inhibitors, 2-imidazol-1-yl-1-(4-nitrophenyl)ethanone was evaluated against human aromatase, yielding an IC50 of 190 nM [1]. This places its potency below the most active resveratrol analog in that study (compound 32, IC50 = 590 nM), indicating that the imidazole-ketone scaffold provides a distinct, and in this case, more potent aromatase inhibition mode compared to stilbene-based inhibitors within the same project [1]. However, the compound remains less potent than the clinical benchmark letrozole (IC50 = 32 nM) [2].

Aromatase Resveratrol Analog Cancer Chemoprevention

Evidence-Based Application Scenarios for 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone (37910-79-5) in Scientific Procurement


Multi-Target Chemical Probe for Simultaneous Aromatase and Heme Oxygenase Pathway Modulation

Researchers investigating crosstalk between estrogen biosynthesis and heme oxygenase-mediated cytoprotection can deploy this compound as a single-agent chemical probe. Its combined aromatase inhibition (IC50 = 190 nM) and HO-1 inhibition (IC50 = 2,500 nM) enables simultaneous interrogation of both pathways without the confounding variable of multiple chemical agents [1]. This scenario is supported by BindingDB-curated multi-target data and the 2010 aromatase inhibitor study [2].

HO-1 Preferring Inhibitor for Isoform-Selectivity Studies Requiring HO-2 Sparing

For experimental designs requiring preferential inhibition of the inducible HO-1 isoform while minimizing impact on constitutive HO-2, this compound offers a selectivity window of approximately 40-fold (HO-1 IC50 = 2,500 nM; HO-2 IC50 = 100,000 nM) [1]. This selectivity, while moderate compared to optimized triazole-based inhibitors in the same class (which can achieve >50-fold selectivity for HO-1), provides a structurally simpler imidazole-only scaffold that may be easier to derivatize [3].

Electronic Structure-Activity Relationship Anchor Point in Imidazole-Ketone Library Design

Medicinal chemistry groups building structure-activity relationship libraries around the 1-aryl-2-(1H-imidazol-1-yl)ethanone scaffold can use this compound as the strong electron-withdrawing anchor (4-NO2, σp = 0.78), complementing halogen-substituted (σp = 0.23) and unsubstituted (σp = 0.00) variants [1]. The Roman 2010 SAR study established that halogen substitution yields optimal HO-1 inhibition, but did not exhaustively explore electron-deficient nitro-substituted space, leaving a tractable gap for library expansion [2].

Reference Inhibitor in Aromatase Assay Development with Defined Cross-Reactivity Profile

Biochemical assay developers requiring a non-steroidal aromatase inhibitor with well-characterized off-target activity can select this compound as a reference standard. Its IC50 of 190 nM against human aromatase, combined with documented inhibition constants against HO-1, HO-2, and nNOS, provides a fully mapped selectivity profile that enables robust assay validation and interference testing [1]. This level of multi-target annotation is uncommon for commercially available imidazole-ketone building blocks and supports rigorous experimental design [2].

Quote Request

Request a Quote for 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.